N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2,2-diphenylacetamide
Description
Properties
Molecular Formula |
C25H23NO3 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C25H23NO3/c1-19-14-15-23(29-19)18-26(17-22-13-8-16-28-22)25(27)24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-16,24H,17-18H2,1H3 |
InChI Key |
GHCXSJOCXOAUIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2,2-diphenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its therapeutic potentials.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 370.4 g/mol. The structure features furan rings and an acetamide group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O6 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | LZXXINGAIUIOJL-UHFFFAOYSA-N |
Synthesis
Synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of furan derivatives in the presence of suitable catalysts and solvents, leading to the formation of the target compound.
The biological activity of this compound is attributed to its interaction with various molecular targets. The furan rings may engage in π-π stacking or hydrogen bonding with biological macromolecules, influencing enzyme activity and receptor interactions. The nitrophenoxy group can facilitate electron transfer reactions, enhancing its potential as a bioactive agent.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
Studies have shown that compounds containing furan moieties often display antimicrobial effects. For instance, derivatives similar to this compound have been investigated for their ability to inhibit bacterial growth and fungal infections.
2. Anticancer Activity
Preliminary investigations suggest that this compound may have anticancer properties. It has been found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
3. Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways. For example, similar furan-based compounds have been reported to inhibit proteases associated with viral infections, including SARS-CoV-2.
Case Studies
-
Antiviral Activity : A study evaluated the effectiveness of furan derivatives against SARS-CoV-2 main protease (Mpro). Compounds structurally related to this compound demonstrated promising inhibitory activity with IC50 values in the low micromolar range .
Compound IC50 (μM) Activity F8–B6 1.57 Mpro Inhibitor F8–B22 1.55 Mpro Inhibitor - Cytotoxicity Assessment : The cytotoxic effects were evaluated in Vero and MDCK cells with CC50 values exceeding 100 μM, indicating low toxicity levels for certain derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Structural and Functional Analysis
Core Modifications :
- The diphenylacetamide backbone is shared across analogs, but substituents drastically alter properties. For example:
- The nitrophenyl analog (C₂₀H₁₆N₂O₃) adds electron-withdrawing effects, possibly influencing redox activity .
Furan vs. Other Heterocycles: Furan rings in the target compound may improve metabolic stability compared to thiophene or pyridine analogs due to reduced susceptibility to oxidation .
Synthetic Challenges: N,N-Dialkylation of diphenylacetamide (as in the target compound) likely requires optimized coupling conditions to avoid mono-substitution, similar to methods for N-(furan-2-ylmethyl)acetamide synthesis .
Pharmacological and Physicochemical Properties
- Lipophilicity: The diphenyl core and furan groups likely increase logP values, enhancing membrane permeability but reducing aqueous solubility compared to hydroxyl- or amino-substituted analogs .
- Hydrogen Bonding : The absence of polar groups (e.g., hydroxyl or nitro) in the target compound may limit hydrogen bonding, contrasting with ’s hydroxyl-containing analog .
Preparation Methods
Preparation of 2-(Aminomethyl)furan
2-(Aminomethyl)furan is synthesized via Gabriel synthesis , a two-step process involving phthalimide protection followed by deprotection:
- Alkylation of Phthalimide :
Furan-2-ylmethyl bromide reacts with potassium phthalimide in anhydrous DMF at 80°C for 12 hours, yielding N-(furan-2-ylmethyl)phthalimide. - Deprotection with Hydrazine :
The phthalimide intermediate is treated with hydrazine hydrate in ethanol under reflux, liberating the primary amine.
Key Data :
Preparation of 5-Methyl-2-(aminomethyl)furan
5-Methylfuran-2-ylmethylamine is synthesized similarly, starting from 5-methylfurfuryl alcohol:
- Bromination :
5-Methylfurfuryl alcohol is brominated using PBr₃ in dichloromethane at 0°C. - Gabriel Synthesis :
The resulting bromide undergoes phthalimide alkylation and hydrazinolysis as above.
Key Data :
- Yield: 70–76%
- Characterization: $$ ^1H $$ NMR (CDCl₃) δ 6.85 (d, J = 3.7 Hz, 1H), 6.10 (d, J = 3.7 Hz, 1H), 3.80 (s, 2H), 2.25 (s, 3H), 1.88 (br s, 2H).
Coupling to Form the Secondary Amine
Reductive Amination Approach
A one-pot reductive amination strategy avoids isolation of intermediates:
- Condensation :
Equimolar 2-(aminomethyl)furan and 5-methyl-2-(aminomethyl)furan react with formaldehyde (1 equiv.) in methanol at 25°C for 6 hours. - Reduction :
Sodium cyanoborohydride (1.2 equiv.) is added, and the mixture is stirred for 12 hours.
Key Data :
Alkylation-Mediated Coupling
Selective monoalkylation prevents over-alkylation:
- Protection :
5-Methyl-2-(aminomethyl)furan is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate. - Alkylation :
The Boc-protected amine reacts with furan-2-ylmethyl bromide in the presence of K₂CO₃ in acetonitrile at 60°C. - Deprotection :
Trifluoroacetic acid in dichloromethane removes the Boc group.
Key Data :
Acylation with 2,2-Diphenylacetyl Chloride
Synthesis of 2,2-Diphenylacetyl Chloride
2,2-Diphenylacetic acid is treated with thionyl chloride (2 equiv.) in toluene under reflux for 3 hours, yielding the acyl chloride.
Key Data :
- Conversion: >99% (monitored by $$ ^1H $$ NMR)
Amide Bond Formation
The secondary amine is acylated under Schotten-Baumann conditions:
- Reaction :
N-(Furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]amine (1 equiv.) and 2,2-diphenylacetyl chloride (1.1 equiv.) are stirred in dichloromethane with triethylamine (2 equiv.) at 0°C for 2 hours. - Workup :
The mixture is washed with NaHCO₃ (aq.) and brine, then dried over Na₂SO₄.
Key Data :
- Yield: 75–82%
- Characterization:
Alternative Pathways and Optimization
Microwave-Assisted Coupling
Microwave irradiation reduces reaction times:
Catalytic Manganese Dioxide (MnO₂)
MnO₂ facilitates oxidation steps in furanmethylamine synthesis, mimicking protocols for methyl furan-2-carboxylate:
- Role : Oxidizes aldehydes to carboxylic acid derivatives, minimizing side reactions.
Challenges and Mitigation Strategies
Furan Ring Sensitivity
Byproduct Formation in Amine Coupling
- Issue : Over-alkylation yields tertiary amines.
- Solution : Stoichiometric control and Boc protection.
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2,2-diphenylacetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2,2-diphenylacetyl chloride with furfurylamine derivatives under inert conditions. For example, describes a reflux method using acetic anhydride for acetylation, which could be adapted for this compound. Purification via recrystallization (e.g., ethanol as a solvent) and characterization using NMR (1H/13C) and LC-MS are critical to confirm purity and structure .
Q. Which analytical techniques are most reliable for structural confirmation of this acetamide derivative?
- Methodological Answer :
- X-ray crystallography : Provides definitive proof of molecular geometry and substituent orientation, as demonstrated in for related acetamides.
- NMR spectroscopy : 1H NMR can resolve methyl and furan proton environments, while 13C NMR identifies carbonyl (C=O) and aromatic carbons.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Cross-referencing with computational predictions (e.g., DFT) enhances accuracy .
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Use a tiered solvent approach (polar to non-polar) with UV-Vis spectroscopy or HPLC to quantify saturation points.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via TLC or HPLC to identify decomposition products .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR peaks)?
- Methodological Answer :
- Variable Temperature NMR : Resolves dynamic effects like rotameric interconversion that may cause peak splitting.
- 2D NMR (COSY, NOESY) : Maps proton-proton correlations to clarify spatial arrangements.
- Computational IR Simulation : Compare experimental IR peaks with DFT-calculated vibrational modes to assign ambiguous signals .
Q. How can computational modeling predict the biological activity of this compound, and what limitations exist?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes or receptors). Validate with in vitro assays.
- QSAR Models : Correlate substituent effects (e.g., methyl groups on furan) with activity trends from analogous compounds ( discusses substituent impacts).
- Limitations : Force field inaccuracies for furan rings or lack of experimental data for validation may reduce reliability .
Q. What experimental designs are optimal for studying the steric and electronic effects of the 5-methylfuran substituent?
- Methodological Answer :
- Comparative Synthesis : Synthesize analogs with/without the methyl group and compare reactivity (e.g., reaction rates in nucleophilic substitutions).
- Crystallographic Studies : Analyze bond lengths and angles to quantify steric hindrance ( highlights torsion angles in nitro-substituted acetamides).
- Electrochemical Analysis : Cyclic voltammetry can assess electronic effects on redox behavior .
Q. How can researchers investigate metabolic pathways or degradation mechanisms of this compound in biological systems?
- Methodological Answer :
- In Vitro Models : Use liver microsomes or hepatocyte incubations to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation).
- LC-MS/MS : Track metabolite formation over time. Cross-reference with databases for structural annotation.
- Isotope Labeling : 13C or deuterium labels on methyl groups can trace metabolic fate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
